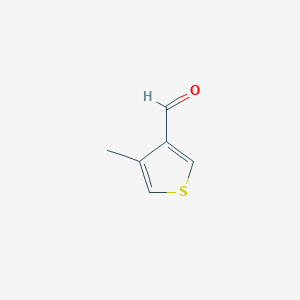
4-Methylthiophene-3-carbaldehyde
Vue d'ensemble
Description
4-Methylthiophene-3-carbaldehyde is a chemical compound with the molecular formula C6H6OS and a molecular weight of 126.18 g/mol . It is also known by its IUPAC name, 4-methyl-3-thiophenecarbaldehyde .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered thiophene ring with a methyl group attached to the 4th carbon and a carbaldehyde group attached to the 3rd carbon . The InChI code for this compound is 1S/C6H6OS/c1-5-3-8-4-6(5)2-7/h2-4H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, thiophene derivatives are known to be involved in a variety of chemical reactions. For instance, they can undergo electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 126.18 g/mol . It has a XLogP3-AA value of 1.4, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 126.01393598 g/mol . The topological polar surface area of the compound is 45.3 Ų .Mécanisme D'action
The mechanism of action of 4-Methylthiophene-3-carbaldehyde is not well understood. However, it is believed that the sulfur-containing group in this compound may interact with enzymes or other cellular components, resulting in a biological effect. Additionally, it has been suggested that the carbonyl group in this compound may react with proteins or other macromolecules, resulting in a biological effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been found to have antibacterial and antifungal properties, as well as potential anti-cancer activity. Additionally, it has been found to have antioxidant activity, which may be beneficial in reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
4-Methylthiophene-3-carbaldehyde has several advantages and limitations for laboratory experiments. One of the main advantages is its low cost and availability. Additionally, it is a relatively simple compound to synthesize, making it ideal for use in research studies. However, due to its sulfur-containing group, this compound has a tendency to form dimers, which can limit its use in certain experiments.
Orientations Futures
As 4-Methylthiophene-3-carbaldehyde is a relatively new compound, there are many potential future directions for research. One potential direction is to further explore its potential use in biotechnology, as it has been found to have antibacterial and antifungal properties. Additionally, further research could be done to explore the potential anti-cancer activity of this compound. Additionally, further research could be done to explore the potential antioxidant activity of this compound, as well as its potential applications in drug synthesis. Finally, further research could be done to investigate the mechanism of action of this compound and its potential interactions with proteins and other macromolecules.
Applications De Recherche Scientifique
4-Methylthiophene-3-carbaldehyde has been used in a variety of scientific research applications. For example, it has been used in the synthesis of various drugs, including antibiotics, antifungal agents, and anti-cancer drugs. Additionally, it has been used in the synthesis of other compounds such as polymers and dyes. It has also been studied for its potential use in biotechnology, as it has been found to have antibacterial and antifungal properties.
Safety and Hazards
Propriétés
IUPAC Name |
4-methylthiophene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6OS/c1-5-3-8-4-6(5)2-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXBQQUFGBBKJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Naphthalene-1-carboxylic acid [2-(3-chloro-phenyl)-2H-benzotriazol-5-yl]-amide](/img/structure/B494360.png)
![(3,5-Dimethoxy-phenyl)-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone](/img/structure/B494362.png)
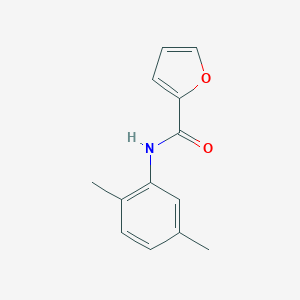
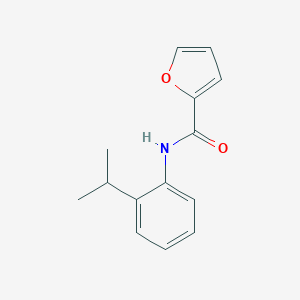
![N,N-diethyl-4-{[(1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B494366.png)
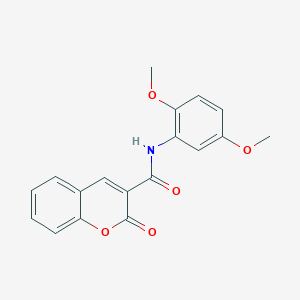
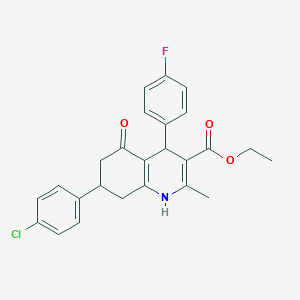
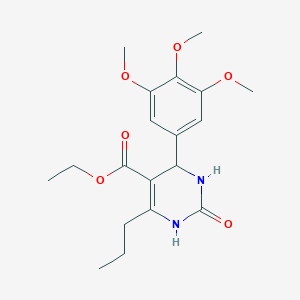
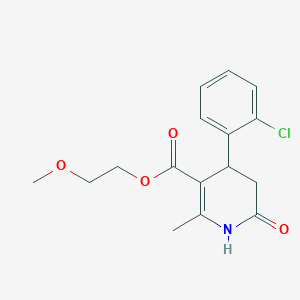
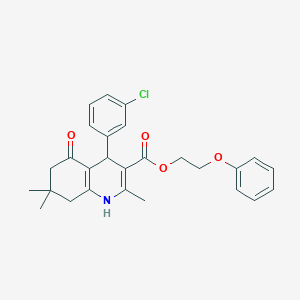
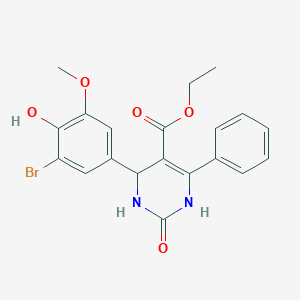
![Methyl 6-tert-butyl-2-({[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B494379.png)
